tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and a pyrrolidine derivative in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various bases and solvents. For example, palladium-catalyzed cross-coupling reactions with aryl halides in the presence of cesium carbonate and 1,4-dioxane have been reported .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can lead to the formation of N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of N-Boc-protected compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate include other carbamates such as tert-butyl carbamate and N-Boc-protected derivatives .
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a tert-butyl group, a methyl group, and a pyrrolidine ring. This unique combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3R,5R)-5-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
HNMZHENGUBZAOB-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CN1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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